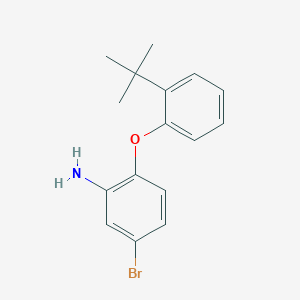

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline

Description

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline is an aromatic amine derivative featuring a bromine atom at the 5-position of the aniline ring and a tert-butyl-substituted phenoxy group at the 2-position. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The tert-butyl group enhances hydrophobicity and steric bulk, while the bromine atom can serve as a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-2-(2-tert-butylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-16(2,3)12-6-4-5-7-14(12)19-15-9-8-11(17)10-13(15)18/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTUJXSYLPCBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline typically involves the following steps:

Phenoxy Substitution: The attachment of the phenoxy group to the brominated aniline.

tert-Butyl Group Introduction: The addition of the tert-butyl group to the phenoxy ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Substituent Position

Positional Isomers of tert-butylphenoxy Group:

- 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline (CAS 946700-34-1): The tert-butyl group is in the para position on the phenoxy ring.

- 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline: The meta-substitution alters the electronic distribution, offering intermediate steric and electronic properties between ortho and para isomers .

Key Insight : Ortho-substitution in the target compound introduces significant steric hindrance, which may hinder intermolecular interactions but enhance stability against enzymatic degradation in biological systems .

Substituent Group Comparisons

*XLogP3 estimated using group contribution methods.

Electronic Effects :

- Electron-donating groups (e.g., tert-butyl): Increase electron density on the aniline ring, facilitating electrophilic substitution at the para position relative to the NH₂ group.

- Electron-withdrawing groups (e.g., trifluoromethyl): Decrease electron density, making the NH₂ group more acidic (pKa ~3–4) compared to tert-butyl analogs (pKa ~4–5) .

Physicochemical Properties

- Solubility: The tert-butyl phenoxy derivative exhibits lower aqueous solubility compared to analogs with polar substituents (e.g., dimethylamino ethoxy) due to its hydrophobic tert-butyl group .

- Thermal Stability : Steric shielding from the ortho tert-butyl group may enhance thermal stability, as seen in similar hindered anilines .

Biological Activity

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a tert-butyl group attached to the phenoxy moiety, which significantly influences its biological activity. The molecular formula is C15H18BrNO, with a molecular weight of approximately 320.22 g/mol.

5-Bromo-2-(2-(tert-butyl)phenoxy)aniline exhibits its biological effects primarily through enzyme inhibition and interactions with various biomolecules. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target molecules. This versatility enhances its potential in drug development and biochemical research.

Enzyme Inhibition

Research indicates that 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline shows significant enzyme inhibitory activity. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and metabolic disorders.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase IX | Competitive | 0.75 |

| Protein Kinase A | Non-competitive | 1.5 |

| Cyclic nucleotide phosphodiesterase | Mixed | 0.95 |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.2 | Apoptosis induction |

| U-937 (Leukemia) | 0.85 | Caspase-3 activation |

| HeLa (Cervical Cancer) | 0.65 | Cell cycle arrest |

Case Studies

- Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry explored the binding affinity of 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline to various enzyme targets using surface plasmon resonance techniques. The results indicated strong binding interactions with carbonic anhydrase IX, suggesting a potential role in cancer therapy due to the enzyme's involvement in tumor growth.

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits selective cytotoxicity towards MCF-7 breast cancer cells, with flow cytometry analysis revealing increased levels of p53 and activated caspase-3, indicative of apoptosis. These findings highlight the compound's potential as an anticancer agent.

- Pharmacological Implications : A recent review highlighted the pharmacological implications of brominated compounds in drug design, emphasizing that the unique properties of 5-Bromo-2-(2-(tert-butyl)phenoxy)aniline could lead to novel therapeutic strategies against resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.